molecular formula C7H5N5O8 B14424323 Benzenamine, 4-methyl-2,3,5,6-tetranitro- CAS No. 84432-53-1

Benzenamine, 4-methyl-2,3,5,6-tetranitro-

Cat. No.: B14424323
CAS No.: 84432-53-1
M. Wt: 287.14 g/mol
InChI Key: BJNGZDFXLWRYBX-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-2,3,5,6-tetranitro- is a highly nitrated aromatic compound It is characterized by the presence of four nitro groups (-NO2) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methyl-2,3,5,6-tetranitro- typically involves the nitration of 4-methylbenzenamine (p-toluidine). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-methyl-2,3,5,6-tetranitro- follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature and concentration controls to maximize yield and minimize by-products. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-2,3,5,6-tetranitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used for oxidation reactions.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used in the reaction.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Benzenamine, 4-methyl-2,3,5,6-tetranitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-2,3,5,6-tetranitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2,3,5,6-tetrachloro-: This compound has chlorine atoms instead of nitro groups.

    Benzenamine, 3-methyl-: This compound has a single methyl group and an amino group but lacks the nitro groups.

Uniqueness

Benzenamine, 4-methyl-2,3,5,6-tetranitro- is unique due to the presence of multiple nitro groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specific chemical transformations.

Properties

CAS No.

84432-53-1

Molecular Formula

C7H5N5O8

Molecular Weight

287.14 g/mol

IUPAC Name

4-methyl-2,3,5,6-tetranitroaniline

InChI

InChI=1S/C7H5N5O8/c1-2-4(9(13)14)6(11(17)18)3(8)7(12(19)20)5(2)10(15)16/h8H2,1H3

InChI Key

BJNGZDFXLWRYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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